![molecular formula C25H34N2O5 B1441370 Ácido 2,2,6,6-tetrametil-1-oxo-4-({[(4b,8a,9,9a-tetrahidro-4aH-fluoren-9-il)metoxi]carbonil}amino)-1λ~5~-piperidina-4-carboxílico CAS No. 40761-70-4](/img/structure/B1441370.png)
Ácido 2,2,6,6-tetrametil-1-oxo-4-({[(4b,8a,9,9a-tetrahidro-4aH-fluoren-9-il)metoxi]carbonil}amino)-1λ~5~-piperidina-4-carboxílico
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C25H34N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
En química orgánica, este compuesto puede servir como un agente oxidante. Está estructuralmente relacionado con TEMPO (2,2,6,6-tetrametilpiperidina 1-oxilo), un catalizador bien conocido en la oxidación de alcoholes primarios a aldehídos . Su estructura única podría convertirlo en un oxidante selectivo para la síntesis de moléculas complejas.
Química Medicinal
La porción fluorenilo del compuesto sugiere posibles aplicaciones en el diseño y desarrollo de fármacos. Los derivados de fluorenilo se utilizan a menudo en la síntesis de péptidos para proteger los grupos amino debido a su estabilidad y facilidad de eliminación en condiciones suaves .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes and pathways .
Mode of Action
It’s known that similar compounds can act as oxidation catalysts . They can participate in free radical reactions and oxidize other organic compounds, triggering a series of chemical changes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential oxidative properties . It could influence the redox state of cells and impact various metabolic processes.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents and partly soluble in water . This solubility profile could influence the compound’s bioavailability and distribution within the body .
Result of Action
Given its potential oxidative properties, it could induce oxidative stress in cells, which could lead to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability . For instance, the compound’s oxidative properties could be influenced by the presence of reducing agents in the environment .
Análisis Bioquímico
Biochemical Properties
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as a radical scavenger and antioxidant. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound is known to interact with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and contributing to cellular defense mechanisms against oxidative stress .
Cellular Effects
The effects of 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid on cells are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, it helps maintain cellular redox balance and prevents the activation of stress-related signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses, such as Nrf2 . Additionally, it impacts cellular metabolism by protecting mitochondrial function and preventing oxidative damage to mitochondrial DNA .
Molecular Mechanism
At the molecular level, 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to ROS and other free radicals, neutralizing them and preventing oxidative damage . This compound also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, by acting as a cofactor or stabilizing their active forms . Furthermore, it modulates gene expression by activating transcription factors like Nrf2, which upregulate the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid change over time. The compound is relatively stable, but its activity can decrease over prolonged periods due to degradation . Studies have shown that its antioxidant effects are most pronounced shortly after administration, with a gradual decline in activity over time . Long-term exposure to this compound has been associated with sustained protection against oxidative stress, although the degree of protection may diminish with time .
Dosage Effects in Animal Models
The effects of 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid vary with dosage in animal models. At low doses, it provides significant antioxidant protection without noticeable adverse effects . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular functions . Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in its metabolism and detoxification . This compound can influence metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is crucial for its activity. It is primarily localized in the mitochondria, where it protects against oxidative damage to mitochondrial DNA and proteins . This compound can also be found in the cytoplasm and nucleus, where it modulates gene expression and protects against oxidative stress . Targeting signals and post-translational modifications may direct its localization to specific cellular compartments .
Propiedades
IUPAC Name |
4-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,16-20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPQEQYCAEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3C=CC=CC3C4C2C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724551 | |
| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40761-70-4 | |
| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


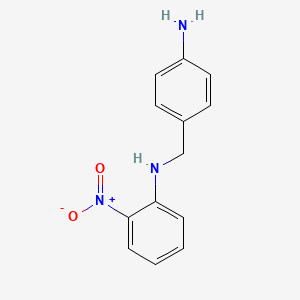
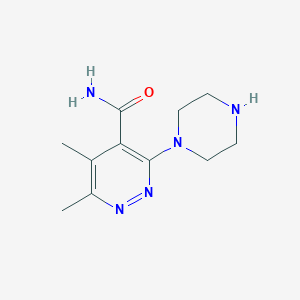
![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)

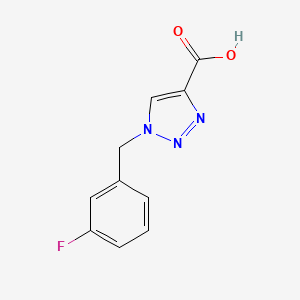
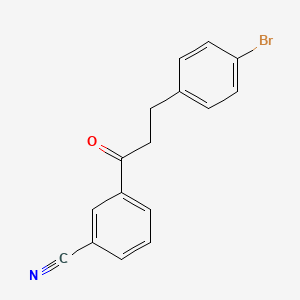

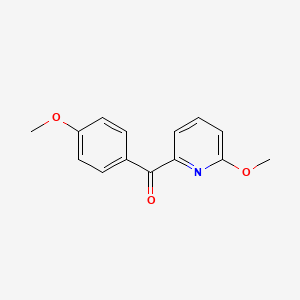
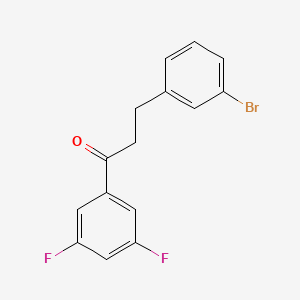
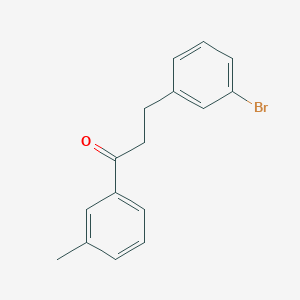
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
